Cas no 2764016-33-1 (tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate)
![tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2764016-33-1x500.png)
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
- EN300-7100281
- 2764016-33-1
-
- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-7-13(8-9)5-4-6-14/h9,14H,4-8H2,1-3H3,(H,12,15)
- InChIKey: IOAWXGRAXPMEPH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CN(CCCO)C1)=O
計算された属性
- 精确分子量: 230.16304257g/mol
- 同位素质量: 230.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- XLogP3: 0.5
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7100281-0.25g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 0.25g |
$1459.0 | 2023-07-07 | ||
Enamine | EN300-7100281-0.05g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 0.05g |
$1332.0 | 2023-07-07 | ||
Enamine | EN300-7100281-0.1g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 0.1g |
$1396.0 | 2023-07-07 | ||
Enamine | EN300-7100281-0.5g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 0.5g |
$1522.0 | 2023-07-07 | ||
Enamine | EN300-7100281-1.0g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 1.0g |
$1586.0 | 2023-07-07 | ||
Enamine | EN300-7100281-2.5g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 2.5g |
$3110.0 | 2023-07-07 | ||
Enamine | EN300-7100281-5.0g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 5.0g |
$4599.0 | 2023-07-07 | ||
Enamine | EN300-7100281-10.0g |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate |
2764016-33-1 | 10.0g |
$6819.0 | 2023-07-07 |
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamateに関する追加情報
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate (CAS No. 2764016-33-1): A Comprehensive Overview
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate (CAS No. 2764016-33-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring and tert-butyl carbamate functional group, exhibits a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The azetidine ring, a four-membered heterocyclic structure, is known for its high reactivity and conformational flexibility. These properties make it an attractive scaffold for the design of novel drugs and therapeutic agents. The presence of the tert-butyl carbamate group further enhances the stability and solubility of the molecule, making it suitable for various applications in drug discovery and development.
Recent studies have highlighted the potential of tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound serves as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are crucial for many biological processes, and their modulation can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders.
The 3-hydroxypropyl substituent on the azetidine ring adds another layer of complexity to the molecule. This hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, which are essential for the binding affinity and selectivity of drug candidates. Additionally, the hydroxyl group can be readily modified through various chemical reactions, allowing for the fine-tuning of pharmacological properties.
In terms of synthetic accessibility, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate can be prepared through a series of well-established organic reactions. One common approach involves the reaction of azetidine with tert-butyl isocyanate followed by alkylation with 3-bromopropanol. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The physicochemical properties of tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate have been extensively characterized. It is a white solid with a molecular weight of 245.35 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biochemical assays and drug screening protocols.
From a biological perspective, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate has shown promising activity in several preclinical models. For example, it has been evaluated for its ability to modulate G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. A study published in Bioorganic & Medicinal Chemistry Letters in 2021 demonstrated that this compound exhibits high affinity for specific GPCR subtypes, suggesting its potential as a lead compound for drug development.
Furthermore, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate has been explored as a scaffold for the design of prodrugs. Prodrugs are biologically inactive derivatives that are converted into active drugs through metabolic processes in the body. The tert-butyl carbamate group can be cleaved under physiological conditions, releasing the active azetidine derivative. This approach can improve the pharmacokinetic properties of drugs, such as their bioavailability and half-life.
In conclusion, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate (CAS No. 2764016-33-1) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, this compound is likely to play an increasingly important role in the discovery and optimization of new drugs.
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